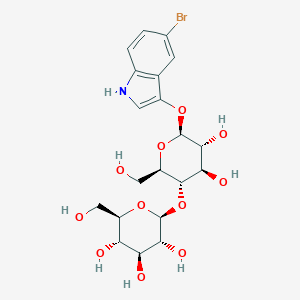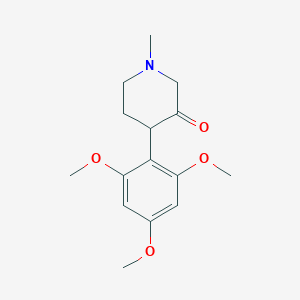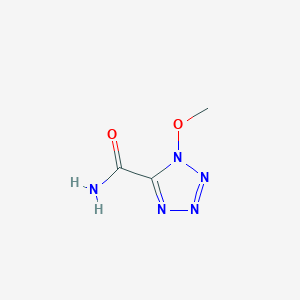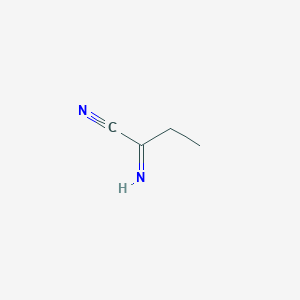![molecular formula C15H13Cl2NO3 B038022 2-[(2,6-Dichloro-4-methoxyphenyl)amino]phenylacetic acid CAS No. 118409-80-6](/img/structure/B38022.png)
2-[(2,6-Dichloro-4-methoxyphenyl)amino]phenylacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2,6-Dichloro-4-methoxyphenyl)amino]phenylacetic acid, also known as Diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used in the treatment of various inflammatory conditions, such as rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis. It belongs to the class of phenylacetic acid derivatives and works by inhibiting the synthesis of prostaglandins, which are responsible for causing pain, inflammation, and fever in the body.
Mecanismo De Acción
2-[(2,6-Dichloro-4-methoxyphenyl)amino]phenylacetic acid exerts its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins from arachidonic acid. By blocking the COX enzymes, 2-[(2,6-Dichloro-4-methoxyphenyl)amino]phenylacetic acid reduces the production of prostaglandins, which in turn reduces inflammation, pain, and fever in the body.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and analgesic effects, 2-[(2,6-Dichloro-4-methoxyphenyl)amino]phenylacetic acid has also been shown to have other biochemical and physiological effects. For instance, it has been reported to inhibit platelet aggregation, which reduces the risk of blood clots and stroke. Moreover, 2-[(2,6-Dichloro-4-methoxyphenyl)amino]phenylacetic acid has also been shown to have antioxidant properties, which can protect cells from oxidative damage and reduce the risk of various diseases, such as cancer and cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[(2,6-Dichloro-4-methoxyphenyl)amino]phenylacetic acid is widely used in laboratory experiments due to its well-established pharmacological properties and low toxicity. However, it is important to note that 2-[(2,6-Dichloro-4-methoxyphenyl)amino]phenylacetic acid can interact with other drugs and compounds, which can affect its efficacy and safety. Moreover, the use of 2-[(2,6-Dichloro-4-methoxyphenyl)amino]phenylacetic acid in laboratory experiments should be carefully monitored to ensure that the results are accurate and reliable.
Direcciones Futuras
There are several future directions for research on 2-[(2,6-Dichloro-4-methoxyphenyl)amino]phenylacetic acid. One area of interest is the development of new formulations and delivery systems that can improve its efficacy and safety. Another area of research is the investigation of its potential in the treatment of cancer, as well as other inflammatory and autoimmune disorders. Moreover, the use of 2-[(2,6-Dichloro-4-methoxyphenyl)amino]phenylacetic acid in combination with other drugs and compounds is also an area of interest, as it can enhance its therapeutic potential and reduce its side effects.
Métodos De Síntesis
The synthesis of 2-[(2,6-Dichloro-4-methoxyphenyl)amino]phenylacetic acid involves the reaction of 2,6-dichloroaniline with 4-chlorobenzoic acid to form 2-[(2,6-dichloro-4-chlorophenyl)amino]benzoic acid, which is then treated with methoxyphenylacetic acid to obtain the final product, 2-[(2,6-Dichloro-4-methoxyphenyl)amino]phenylacetic acid. This process is carried out under controlled conditions, and the purity of the final product is ensured by various analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
2-[(2,6-Dichloro-4-methoxyphenyl)amino]phenylacetic acid has been extensively studied for its therapeutic potential in various inflammatory conditions. Several preclinical and clinical studies have demonstrated its efficacy in reducing pain, swelling, and stiffness associated with arthritis and other inflammatory disorders. Moreover, 2-[(2,6-Dichloro-4-methoxyphenyl)amino]phenylacetic acid has also been investigated for its potential in the treatment of cancer, as it has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Propiedades
Número CAS |
118409-80-6 |
|---|---|
Nombre del producto |
2-[(2,6-Dichloro-4-methoxyphenyl)amino]phenylacetic acid |
Fórmula molecular |
C15H13Cl2NO3 |
Peso molecular |
326.2 g/mol |
Nombre IUPAC |
2-[2-(2,6-dichloro-4-methoxyanilino)phenyl]acetic acid |
InChI |
InChI=1S/C15H13Cl2NO3/c1-21-10-7-11(16)15(12(17)8-10)18-13-5-3-2-4-9(13)6-14(19)20/h2-5,7-8,18H,6H2,1H3,(H,19,20) |
Clave InChI |
QUCMNGZSCKYXDD-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C(=C1)Cl)NC2=CC=CC=C2CC(=O)O)Cl |
SMILES canónico |
COC1=CC(=C(C(=C1)Cl)NC2=CC=CC=C2CC(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




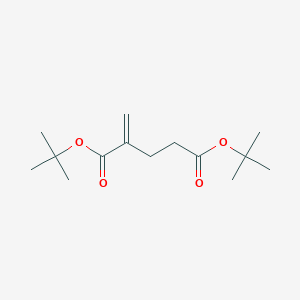
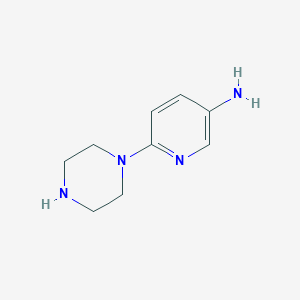
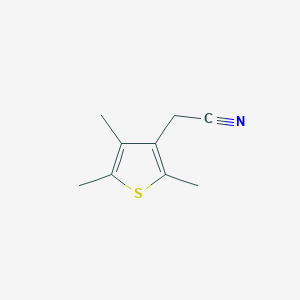
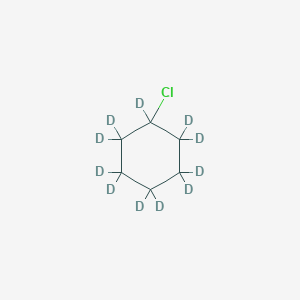



![Methyl 4-(methyl[4-(1-pyrrolidinyl)-2-butynyl]amino)-4-oxobutanoate](/img/structure/B37959.png)
